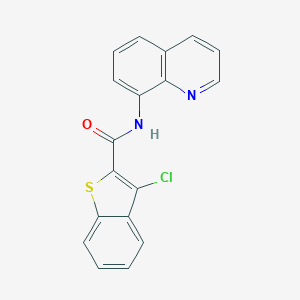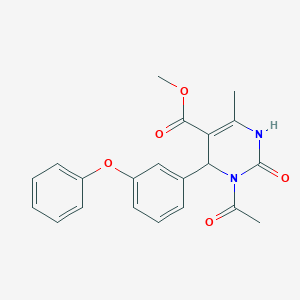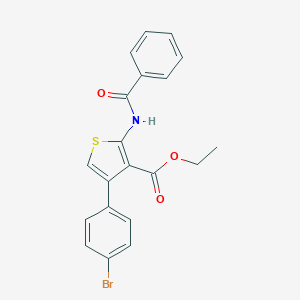![molecular formula C16H17N3O2 B417143 N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B417143.png)
N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the reaction of 3-hydroxybenzaldehyde with 4-toluidine in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
- Dissolve 3-hydroxybenzaldehyde and 4-toluidine in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure enables it to interact with biological membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to its specific hydrazone linkage and the presence of both hydroxyphenyl and toluidino groups
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(20)9-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
USFGFRXBDMXESZ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)O |
SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[2-(4-Methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 3-bromobenzoate](/img/structure/B417061.png)
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B417062.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B417064.png)
![4-{[(5-{2-nitrophenyl}-2-furyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B417066.png)
![4-[[5-(3-Chlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B417068.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)benzoate](/img/structure/B417069.png)
![Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)benzoate](/img/structure/B417070.png)
![2-phenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide](/img/structure/B417072.png)
![3-chloro-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B417073.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide](/img/structure/B417075.png)


![2-phenyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B417082.png)

